Cas no 6515-21-5 (4-(methoxymethoxy)benzaldehyde)

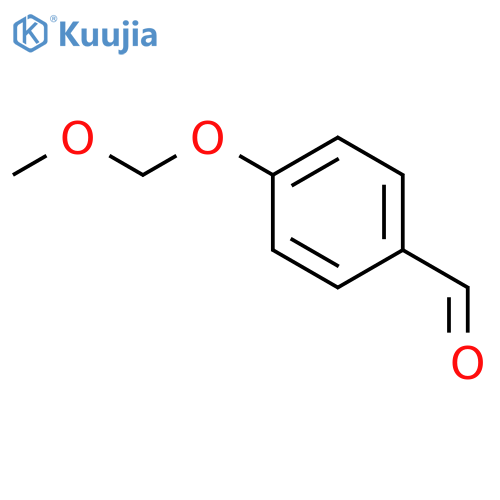

6515-21-5 structure

商品名:4-(methoxymethoxy)benzaldehyde

4-(methoxymethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(methoxymethoxy)benzaldehyde

- AC1Q6Q7T

- Benzaldehyde, 4-(methoxymethoxy)-

- AC1L5GWR

- CTK5C2271

- 4-(methoxylmethoxy)benzaldehyde

- AR-1F7078

- 4-(methoxymethoxy)-benzaldehyde

- 4-formylphenylmethoxymethylether

- p-methoxymethoxybenzaldehyde

- NSC69064

- 4-(methoxymethyloxy)benzaldehyde

- 4-methoxymethyloxy-benzaldehyde

- Benzaldehyde,4-(methoxymethoxy)

- 6515-21-5

- 4-(Meihoxymethoxy)benzaldehyde

- 4-methoxymehtyloxybenzaldehyde

- InChI=1/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H

- 4-(Methoxymethoxy)benzaldehyde #

- CS-0196089

- AKOS014700770

- SCHEMBL282328

- 4-methoxymethoxybenzaldehyde

- MFCD00156890

- E89419

- DA-22175

- DTXSID20290507

- 4-methoxymethoxy-benzaldehyde

- NSC-69064

-

- MDL: MFCD00156890

- インチ: InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3

- InChIKey: BVFFOAHQDACPFD-UHFFFAOYSA-N

- ほほえんだ: COCOC1=CC=C(C=C1)C=O

計算された属性

- せいみつぶんしりょう: 166.06300

- どういたいしつりょう: 166.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- 密度みつど: 1.122

- ふってん: 284.9°C at 760 mmHg

- フラッシュポイント: 116.9°C

- 屈折率: 1.534

- PSA: 35.53000

- LogP: 1.48180

4-(methoxymethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB503733-5 g |

4-Methoxymethoxy-benzaldehyde |

6515-21-5 | 5g |

€418.90 | 2023-06-15 | ||

| 1PlusChem | 1P01IPZY-5g |

4-(methoxymethoxy)benzaldehyde |

6515-21-5 | 95% | 5g |

$721.00 | 2024-04-22 | |

| Ambeed | A125353-5g |

4-(Methoxymethoxy)benzaldehyde |

6515-21-5 | 97% | 5g |

$294.0 | 2024-04-18 | |

| 1PlusChem | 1P01IPZY-1g |

4-(methoxymethoxy)benzaldehyde |

6515-21-5 | 95% | 1g |

$187.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266759-1g |

4-(Methoxymethoxy)benzaldehyde |

6515-21-5 | 98% | 1g |

¥916.00 | 2024-05-05 | |

| eNovation Chemicals LLC | Y1257625-10g |

4-(methoxymethoxy)benzaldehyde |

6515-21-5 | 95% | 10g |

$540 | 2025-02-20 | |

| abcr | AB503733-5g |

4-Methoxymethoxy-benzaldehyde; . |

6515-21-5 | 5g |

€336.30 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266759-5g |

4-(Methoxymethoxy)benzaldehyde |

6515-21-5 | 98% | 5g |

¥2966.00 | 2024-05-05 | |

| Aaron | AR01IQ8A-10g |

4-(Methoxymethoxy)benzaldehyde |

6515-21-5 | 95% | 10g |

$482.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1257625-5g |

4-(methoxymethoxy)benzaldehyde |

6515-21-5 | 95% | 5g |

$330 | 2025-02-22 |

4-(methoxymethoxy)benzaldehyde 関連文献

-

Chenge Li,Marie-Aude Plamont,Isabelle Aujard,Thomas Le Saux,Ludovic Jullien,Arnaud Gautier Org. Biomol. Chem. 2016 14 9253

-

Jimin Xu,Jing Ai,Sheng Liu,Xia Peng,Linqian Yu,Meiyu Geng,Fajun Nan Org. Biomol. Chem. 2014 12 3721

-

Jing Hong,Lin Meng,Peipei Yu,Ceng Zhou,Zhaoyan Zhang,Zhiguo Yu,Feng Qin,Yunli Zhao RSC Adv. 2020 10 27794

-

Oliver A. Battenberg,Yinliang Yang,Steven H. L. Verhelst,Stephan A. Sieber Mol. BioSyst. 2013 9 343

6515-21-5 (4-(methoxymethoxy)benzaldehyde) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6515-21-5)4-(methoxymethoxy)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):265.0